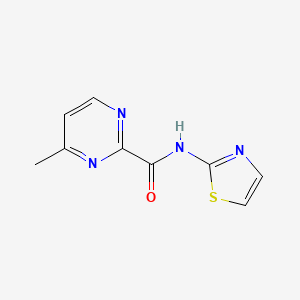![molecular formula C18H20FN3O5S2 B2360299 4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide CAS No. 478030-22-7](/img/structure/B2360299.png)
4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Process : Compounds similar to 4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide have been synthesized through various chemical reactions. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized from benzenesulfonyl chloride and other intermediates (Khalid et al., 2016).
- Spectral Analysis : The structures of synthesized compounds are often elucidated using various spectroscopic techniques like 1H-NMR, IR, and mass spectral data, providing detailed insight into their molecular makeup (Karaman et al., 2016).
Biological and Pharmacological Activities
- Antibacterial Properties : Some compounds synthesized from similar structures exhibit moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Inhibition of Carbonic Anhydrase : Benzenesulfonamide derivatives, which include structures similar to the compound , have been studied for their inhibition of carbonic anhydrase, an enzyme important in various physiological processes (Congiu et al., 2015).
Physical and Chemical Applications
- Probe for Calcium Ion Capturing : Some derivatives have been used as probes for detecting calcium ions, an essential aspect in various analytical and biological studies (Hussain et al., 2020).
- Corrosion Inhibition : Sulfonohydrazide derivatives have been investigated as corrosion inhibitors for metals like carbon steel in acidic media, indicating their potential application in materials science (Ichchou et al., 2019).
Properties
IUPAC Name |
1-(benzenesulfonyl)-N'-(4-fluorophenyl)sulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S2/c19-15-6-8-16(9-7-15)28(24,25)21-20-18(23)14-10-12-22(13-11-14)29(26,27)17-4-2-1-3-5-17/h1-9,14,21H,10-13H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRZYOKMVXVCBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-5-((3-methoxyphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360216.png)
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-4-pyrrol-1-ylbenzamide](/img/structure/B2360217.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2360221.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methoxybenzoate](/img/structure/B2360223.png)

![5-[(3-Fluorophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360225.png)

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2360229.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2360231.png)
![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B2360232.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360233.png)
![Imidazo[1,5-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B2360234.png)

